molecular formula C9H11N3O B13988626 3-Amino4-(2-hydroxyethylamino)benzonitrile CAS No. 221289-93-6

3-Amino4-(2-hydroxyethylamino)benzonitrile

Katalognummer: B13988626
CAS-Nummer: 221289-93-6
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: MTCHBRIJSNKSGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-[(2-hydroxyethyl)amino]benzonitrile is an organic compound that features both amino and hydroxyethylamino functional groups attached to a benzonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(2-hydroxyethyl)amino]benzonitrile typically involves the reaction of 4-chloro-3-nitrobenzonitrile with 2-aminoethanol under specific conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atom is replaced by the 2-hydroxyethylamino group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-[(2-hydroxyethyl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino and hydroxyethylamino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Amino-4-[(2-hydroxyethyl)amino]benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-4-[(2-hydroxyethyl)amino]benzonitrile involves its interaction with specific molecular targets. The amino and hydroxyethylamino groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the nitrile group can participate in electrophilic or nucleophilic interactions, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-3-nitrobenzonitrile: Similar structure but lacks the hydroxyethylamino group.

    3-Amino-4-methylbenzonitrile: Similar structure but has a methyl group instead of the hydroxyethylamino group.

    4-(2-Hydroxyethylamino)benzonitrile: Similar structure but lacks the amino group at the 3-position.

Uniqueness

3-Amino-4-[(2-hydroxyethyl)amino]benzonitrile is unique due to the presence of both amino and hydroxyethylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

221289-93-6

Molekularformel

C9H11N3O

Molekulargewicht

177.20 g/mol

IUPAC-Name

3-amino-4-(2-hydroxyethylamino)benzonitrile

InChI

InChI=1S/C9H11N3O/c10-6-7-1-2-9(8(11)5-7)12-3-4-13/h1-2,5,12-13H,3-4,11H2

InChI-Schlüssel

MTCHBRIJSNKSGL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C#N)N)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.